![molecular formula C12H6ClF3O2 B1303654 Cloruro de 2-furancarbonilo, 5-[3-(trifluorometil)fenil]- CAS No. 61941-90-0](/img/structure/B1303654.png)

Cloruro de 2-furancarbonilo, 5-[3-(trifluorometil)fenil]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compounds under discussion are derivatives of furan, an aromatic hydrocarbon known for its presence in both urban and rural atmospheres, primarily emitted through biomass burning and fossil fuel combustion. The environmental implications of furan and its derivatives are significant, especially in areas with high concentrations of chlorine atoms due to marine, coastal, or industrial activities . The derivatives, such as 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC), are synthesized from biomass-derived precursors and serve as intermediates for the production of biofuels and polymers .

Synthesis Analysis

The synthesis of acid chloride derivatives like CMFCC and FDCC involves the treatment of precursor aldehydes with tert-butyl hypochlorite, a reagent that can be inexpensively prepared from commercial bleach and tert-butanol. This method yields high amounts of the desired acid chlorides, which are valuable for further chemical transformations .

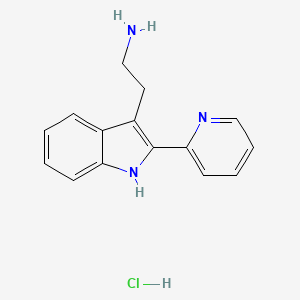

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the furan ring, which is substituted with various functional groups that confer reactivity and potential for further chemical modifications. The presence of the carbonyl chloride group is particularly important as it is highly reactive and can be used to introduce various other substituents onto the furan ring .

Chemical Reactions Analysis

The reactivity of furan derivatives with chlorine atoms has been studied to understand their behavior in the atmosphere. The primary reaction pathway involves the addition of Cl atoms to the double bond of furan, leading to chlorinated products. For instance, the reaction of Cl atoms with furan yields products like 5-chloro-2(5H)-furanone, E-butenedial, and Z-butenedial, among others . These reactions are crucial for understanding the environmental degradation of furan derivatives and their potential impact.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The presence of the chloromethyl group and the carbonyl chloride moiety in CMFCC, for example, makes it a highly reactive compound suitable for further chemical synthesis. The reactivity of these compounds is essential for their application in producing biofuels and polymers, as they can undergo various chemical reactions to form more complex molecules .

Aplicaciones Científicas De Investigación

Producción de Intermediarios Enantioméricamente Enriquecidos

Este compuesto se ha utilizado en la producción de intermediarios enantioméricamente enriquecidos mediante un catalizador de células completas en sistemas de medios microaeróbicos que contienen disolventes eutécticos profundos . El estudio logró un aumento atractivo en la proporción de sustrato a catalizador (S/C) en un sistema de reacción que contiene un disolvente eutéctico profundo natural (NADES) bajo condición microaeróbica para la alta producción de (S)-1-[3,5-bis(trifluorometil)fenil]etanol .

Síntesis de Derivados de Pirazol

El compuesto se ha utilizado en la síntesis de derivados de pirazol, que han demostrado ser potentes inhibidores del crecimiento de bacterias resistentes a los fármacos . Estos derivados han mostrado potencial para abordar infecciones bacterianas resistentes a los antibióticos .

Safety and Hazards

Propiedades

IUPAC Name |

5-[3-(trifluoromethyl)phenyl]furan-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3O2/c13-11(17)10-5-4-9(18-10)7-2-1-3-8(6-7)12(14,15)16/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFCONVZSRNZPOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378178 |

Source

|

| Record name | 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61941-90-0 |

Source

|

| Record name | 2-Furancarbonyl chloride, 5-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303611.png)